molecular formula C13H21NO B13288322 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13288322
M. Wt: 207.31 g/mol
InChI Key: WMTPEMFEAWJZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol is a tertiary amino alcohol characterized by a propan-2-ol backbone substituted with a methyl group at the 2-position and a 1-(2-methylphenylethyl)amino group. The compound’s structure combines lipophilic (2-methylphenyl) and hydrophilic (propanol) moieties, which may influence solubility and receptor-binding properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methyl-1-[1-(2-methylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-10-7-5-6-8-12(10)11(2)14-9-13(3,4)15/h5-8,11,14-15H,9H2,1-4H3

InChI Key

WMTPEMFEAWJZRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes
2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol C₁₄H₂₃NO 221.34 Not available 2-methylphenylethylamino, methyl Hypothetical research chemical
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol C₁₃H₂₁NO 207.31 Not provided Phenylpropylamino, methyl R&D use; safety protocols required
2-Methyl-2-(methylamino)propan-1-ol C₅H₁₃NO 103.17 27646-80-6 Methylamino, methyl Chemical intermediate
Carvedilol C₂₄H₂₆N₂O₄ 406.48 72956-09-3 Carbazolyloxy, ethoxyethylamino β-blocker; antihypertensive

Key Observations :

  • Substituent Effects: The 2-methylphenylethyl group in the target compound enhances lipophilicity compared to simpler analogs like 2-methyl-2-(methylamino)propan-1-ol. This may improve membrane permeability but reduce aqueous solubility .
  • Pharmacological Relevance: Carvedilol’s ethoxyethylamino and carbazolyloxy groups enable dual α/β-adrenergic receptor blockade, whereas the target compound’s simpler structure lacks such complexity, limiting direct therapeutic relevance .

Biological Activity

Chemical Identity and Structure
2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol, also known by its CAS number 1248394-74-2, is a compound characterized by its complex structure which includes a secondary amine and an alcohol functional group. Its molecular formula is C13H21NOC_{13}H_{21}NO, with a molecular weight of approximately 207.31 g/mol. The compound's structure suggests potential biological activity due to the presence of both hydrophilic (alcohol) and lipophilic (aromatic) components.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties, including:

  • Antidepressant Activity : Compounds with secondary amines are frequently investigated for their potential as antidepressants. The structural similarity to known antidepressants suggests that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar compounds can possess antimicrobial properties. While specific data on this compound is limited, the presence of the aromatic ring may enhance activity against various bacterial strains.

The proposed mechanism of action for compounds like this compound often involves:

  • Reuptake Inhibition : Similar compounds may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Interaction with Receptors : The compound may act as an agonist or antagonist at certain receptor sites, influencing various physiological responses.

Study 1: Antidepressant-like Effects

A study investigating the antidepressant-like effects of structurally similar compounds found that they significantly reduced depression-like behaviors in animal models. The study attributed these effects to increased levels of serotonin and norepinephrine in the brain, suggesting a potential for this compound in treating mood disorders .

Study 2: Antimicrobial Efficacy

In another study, derivatives of similar chemical structures were screened for antimicrobial activity against common pathogens. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to exhibit similar properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Compound A (similar structure)AntidepressantSerotonin/Norepinephrine pathways
Compound B (related derivative)AntimicrobialStaphylococcus aureus
Compound C (related derivative)AntimicrobialEscherichia coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.